Evidence 1: Physicochemical Differentiation - Lipophilicity and Molecular Properties vs. Trifluoromethyl Analog
The target compound, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, exhibits a distinct physicochemical profile compared to its direct C6-trifluoromethyl analog (ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, CAS 400081-64-3). The target compound has a molecular weight of 363.36 g/mol and a calculated ACD/LogD (pH 7.4) of 2.56 . In contrast, the -CF3 analog has a lower molecular weight of 355.27 g/mol . The replacement of a phenyl group with a trifluoromethyl group is known to significantly increase lipophilicity (LogP/LogD) and electron-withdrawing character, which can alter membrane permeability and metabolic stability [1]. The target compound's distinct physicochemical signature, including zero Rule-of-Five violations , positions it as a less lipophilic, phenyl-bearing alternative for lead optimization where modulating logD is critical.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogD) |
|---|---|
| Target Compound Data | MW: 363.36 g/mol; ACD/LogD (pH 7.4): 2.56 |
| Comparator Or Baseline | ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate (CAS 400081-64-3); MW: 355.27 g/mol; LogD: Not reported, expected to be higher due to -CF3 group. |
| Quantified Difference | MW difference: +8.09 g/mol; LogD difference: qualitative decrease for target compound. |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) for target compound ; comparator MW from vendor datasheet . |
Why This Matters
This difference in lipophilicity and molecular weight provides a tangible basis for selecting the target compound when a less lipophilic, phenyl-containing 2H-pyran-2-one core is required for optimizing ADME properties in a drug discovery program.
- [1] Müller, K., Faeh, C., Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317(5846), 1881-1886. View Source
